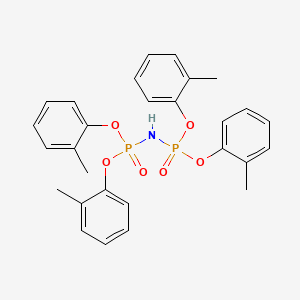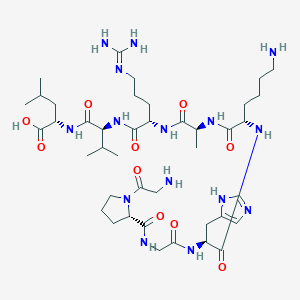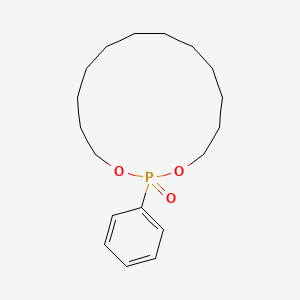
1-Silyl-1-hexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Silyl-1-hexene is an organosilicon compound with the molecular formula C6H12Si It is an alkene with a silicon atom bonded to the first carbon of the hexene chain
准备方法
1-Silyl-1-hexene can be synthesized through several methods. One common approach involves the hydrosilylation of 1-hexene with a silane compound in the presence of a catalyst. This reaction typically requires a transition metal catalyst such as platinum or rhodium to proceed efficiently. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production of this compound may involve similar hydrosilylation processes, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize costs.
化学反应分析
1-Silyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The silicon-carbon bond can be reduced using hydride reagents, leading to the formation of silanes.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon is replaced by other nucleophiles such as halides or alkoxides.
科学研究应用
1-Silyl-1-hexene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds
Materials Science: The compound is used in the development of silicone-based materials, including polymers and resins. These materials have applications in various industries, such as electronics, automotive, and construction.
Catalysis: this compound is used as a ligand in transition metal catalysis, where it can influence the activity and selectivity of the catalyst.
作用机制
The mechanism of action of 1-silyl-1-hexene in chemical reactions typically involves the interaction of the silicon atom with other reactants. In hydrosilylation reactions, the silicon atom forms a bond with the carbon-carbon double bond of the alkene, facilitated by a transition metal catalyst. This process involves the formation of a metal-alkyl intermediate, which then transfers the silicon to the alkene.
In oxidation reactions, the double bond of this compound reacts with electrophilic oxygen species, leading to the formation of epoxides or diols. The silicon atom can also stabilize reaction intermediates, influencing the overall reaction pathway.
相似化合物的比较
1-Silyl-1-hexene can be compared to other organosilicon compounds, such as:
1-Hexene: Unlike this compound, 1-hexene does not contain a silicon atom.
Trimethylsilyl-1-hexene: This compound has three methyl groups attached to the silicon atom, which can influence its steric and electronic properties compared to this compound.
Vinyltrimethylsilane: This compound has a vinyl group attached to the silicon atom, making it more reactive in certain types of polymerization reactions.
This compound is unique due to its specific structure, which combines the reactivity of an alkene with the properties of a silicon-containing compound. This combination allows for a wide range of chemical transformations and applications.
属性
分子式 |
C6H11Si |
|---|---|
分子量 |
111.24 g/mol |
InChI |
InChI=1S/C6H11Si/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3 |
InChI 键 |
DDDHNOQMQJZXDR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=C[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)

![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)

![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)



![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)


![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)

![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
